4-bromo-N-(4-fluorobenzyl)benzenesulfonamide
Description
4-Bromo-N-(4-fluorobenzyl)benzenesulfonamide is a sulfonamide derivative featuring a brominated benzene ring and a 4-fluorobenzyl substituent. The structure comprises a sulfonamide group (–SO₂NH–) bridging a 4-bromophenyl moiety and a 4-fluorobenzyl group. The presence of bromine and fluorine introduces electronegative and steric effects, influencing molecular interactions and crystal packing .
For example, sulfonamide bonds are formed by reacting sulfonyl chlorides with amines under basic conditions . Spectroscopic characterization of similar compounds (e.g., 4-bromo-N-(propylcarbamoyl)benzenesulfonamide) employs UV-Vis, NMR, and X-ray crystallography to confirm molecular geometry and hydrogen-bonding networks .
Properties
IUPAC Name |
4-bromo-N-[(4-fluorophenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO2S/c14-11-3-7-13(8-4-11)19(17,18)16-9-10-1-5-12(15)6-2-10/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOKTNSNUVUINA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-fluorobenzyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-fluorobenzylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-fluorobenzyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.
Scientific Research Applications
4-bromo-N-(4-fluorobenzyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-fluorobenzyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine and fluorobenzyl groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzenesulfonamide Derivatives
Key Observations :
- Electron-Withdrawing Groups (Br, F, NO₂): Increase polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents .
- Bulky Substituents (naphthalenyl) : Reduce crystal packing efficiency but improve receptor-binding specificity in antitumor applications .
- Alkyl Chains (propylcarbamoyl) : Introduce flexibility, favoring intermolecular interactions in antidiabetic agents .
Physicochemical Properties
Key Findings :
- Crystal Packing : Bromopamide and the target compound likely exhibit similar hydrogen-bonding networks due to sulfonamide groups, but fluorine in the latter may strengthen interactions compared to alkyl or nitro substituents .
- Solubility : Nitro and fluorobenzyl groups improve solubility in organic solvents, whereas alkyl chains reduce aqueous solubility .
Biological Activity
4-Bromo-N-(4-fluorobenzyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound is characterized by the presence of a bromine atom and a fluorinated benzyl group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H11BrFNO2S, with a molecular weight of approximately 344.23 g/mol. The sulfonamide group is known for its biological activity, particularly in inhibiting bacterial growth.
Antibacterial Activity
Sulfonamides are recognized for their antibacterial properties, primarily through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication. Studies have shown that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The compound's effectiveness varies among different bacterial strains, indicating the need for further investigation into its specific mechanisms of action and potential resistance profiles.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP.
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, this compound has shown anti-inflammatory effects. Sulfonamides can inhibit carbonic anhydrase, leading to decreased production of pro-inflammatory mediators.
Table 2: Anti-inflammatory Effects of this compound
| Experimental Model | Observed Effect |
|---|---|
| Mouse model of arthritis | Reduced paw swelling |
| Lipopolysaccharide-induced inflammation | Decreased TNF-α levels |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By targeting specific enzymes like DHPS and carbonic anhydrase.
- Modulation of Signaling Pathways : Affecting pathways involved in cell proliferation and apoptosis.
- Interaction with Biological Macromolecules : Binding affinity studies indicate that this compound may interact with various proteins involved in disease processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
